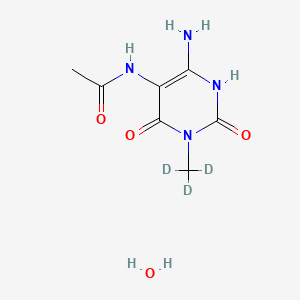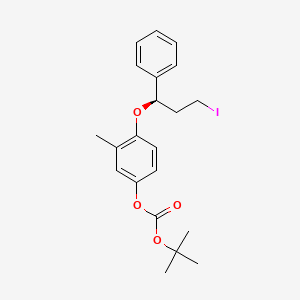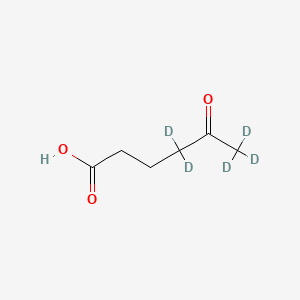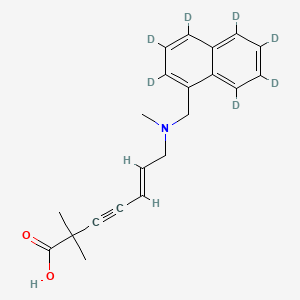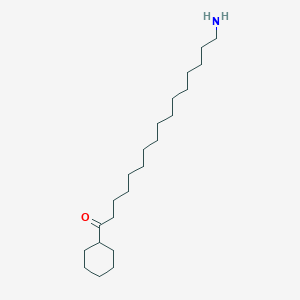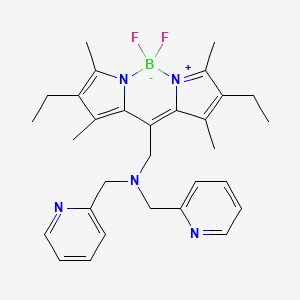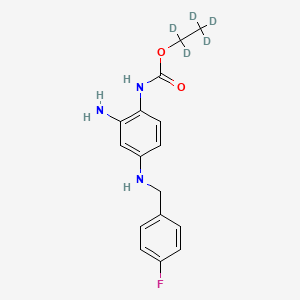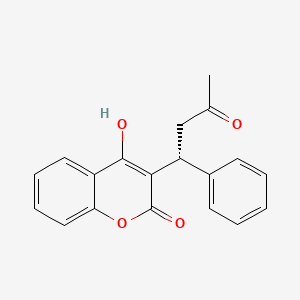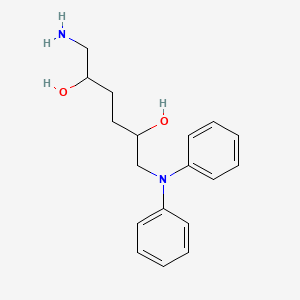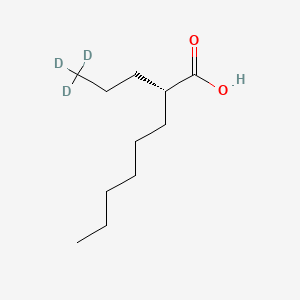
rac-Rotigotine-d3 Methyl Ether Amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The preparation of rac-Rotigotine-d3 Methyl Ether Amide involves several synthetic routes and reaction conditions. One common method for synthesizing amides is the amide condensation reaction, which uses condensing agents such as DCC, EDCl, DIC, and other carbodiimide condensing agents. Another method involves the reaction of acid halides (acyl chlorides, acyl bromides, and acyl fluorides) with ammonia or amines. Industrial production methods often involve high-performance liquid chromatography (HPLC) for evaluating enantiomeric purity and related impurities .
化学反応の分析
rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophilic substitution reagents. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
rac-Rotigotine-d3 Methyl Ether Amide is used in a wide range of scientific research applications. In chemistry, it is used for analytical method development and validation . In biology and medicine, it is used in the study of dopaminergic agonists for the treatment of Parkinson’s disease and restless leg syndrome . It is also used in the commercial production of Rotigotine .
作用機序
The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide involves its role as a dopaminergic agonist. It binds to dopamine receptors, particularly the D1, D2, and D3 receptors, with the highest affinity for the D3 receptor . It also acts as an antagonist at α-2-adrenergic receptors and an agonist at 5HT1A receptors . This binding activity leads to the stimulation of post-synaptic dopaminergic neurons, which is beneficial in the treatment of Parkinson’s disease and restless leg syndrome .
類似化合物との比較
rac-Rotigotine-d3 Methyl Ether Amide is unique in its stable isotope labeling, which makes it particularly useful for analytical method development and validation . Similar compounds include Rotigotine, which is a non-ergoline dopamine agonist used for the treatment of Parkinson’s disease and restless leg syndrome . Other similar compounds include various dopaminergic agonists that target the D1, D2, and D3 receptors .
特性
CAS番号 |
1246814-64-1 |
|---|---|
分子式 |
C20H25NO2S |
分子量 |
346.503 |
IUPAC名 |
3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide |
InChI |
InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3 |
InChIキー |
ZFRSCAOJQBFSLV-FIBGUPNXSA-N |
SMILES |
CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC |
同義語 |
N-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)
